molecular formula C15H20N2O3S B1275585 2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide CAS No. 591204-93-2

2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide

Cat. No. B1275585
M. Wt: 308.4 g/mol
InChI Key: GNZRABHTGWGYTF-UHFFFAOYSA-N
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Description

“2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide” is a chemical compound with the molecular formula C15H20N2O3S and a molecular weight of 308.40 . It belongs to the class of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide” are not explicitly detailed in the available resources. The compound has a molecular weight of 308.40 .

Scientific Research Applications

Luminescence and Chemiluminescence Studies

  • Indole-3-pyruvic acid , related to the chemical structure , has been studied for its luminescence properties. Research found that it luminesces in certain solutions and suggested its potential as a luciferin, a light-emitting compound (Zinner, Casadei de Baptista, & Cilento, 1974).

Synthetic Chemistry and Derivative Studies

  • Synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides : This study explored the synthesis of new derivatives of 2,3-dimethylindole, including reactions relevant to the compound , showing their potential as biologically active compounds (Avdeenko, Konovalova, & Yakymenko, 2020).

Potential Applications in Cancer Detection

  • Water-soluble Near-Infrared Dye for Cancer Detection : A study developed a novel water-soluble dye related to the indole sulfonamide structure for potential use in optical imaging for cancer detection (Pham, Medarova, & Moore, 2005).

Methodology in Organic Chemistry

  • Potassium tert-Butoxide-Mediated Condensation Reaction : Research involving tert-butoxide-mediated reactions, similar to those that might involve the compound , was conducted to synthesize multisubstituted aryl indoles and benzofurans (Yang et al., 2019).

properties

IUPAC Name

2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-15(2,3)14-12(9-18)11-8-10(6-7-13(11)16-14)21(19,20)17(4)5/h6-9,16H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZRABHTGWGYTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C2=C(N1)C=CC(=C2)S(=O)(=O)N(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide

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